molecular formula C7H10O3 B2762924 3-(Oxolan-3-yl)prop-2-enoic acid CAS No. 768370-88-3

3-(Oxolan-3-yl)prop-2-enoic acid

Cat. No. B2762924
CAS RN: 768370-88-3
M. Wt: 142.154
InChI Key: KMUGSVLWKSIBEG-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)prop-2-enoic acid is a chemical compound with the CAS Number: 773130-24-8 . It has a molecular weight of 142.15 . The IUPAC name for this compound is (2E)-3-tetrahydro-3-furanyl-2-propenoic acid .


Molecular Structure Analysis

The InChI code for 3-(Oxolan-3-yl)prop-2-enoic acid is 1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9)/b2-1+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(Oxolan-3-yl)prop-2-enoic acid is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(E)-3-(oxolan-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUGSVLWKSIBEG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)prop-2-enoic acid

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